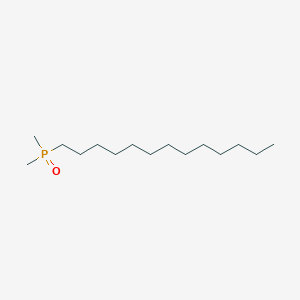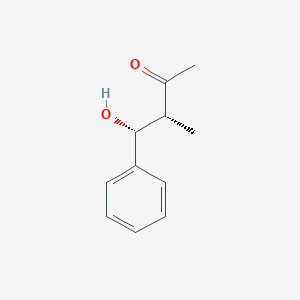
2-Butanone, 4-hydroxy-3-methyl-4-phenyl-, (3R,4R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butanone, 4-hydroxy-3-methyl-4-phenyl-, (3R,4R)- is an organic compound with the molecular formula C11H14O2. It is a chiral molecule, meaning it has non-superimposable mirror images, and the (3R,4R) configuration specifies the spatial arrangement of its atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-hydroxy-3-methyl-4-phenyl-, (3R,4R)- can be achieved through several methods. One common approach involves the asymmetric epoxidation of an enone followed by hydrogenolysis of the resulting α,β-epoxyketone. For example, 1-phenyl-3-buten-2-one can be epoxidized using t-butyl hydroperoxide and a chiral La-BINOL-Ph3P=O complex as the catalyst. This reaction yields (3S,4R)- or (3R,4S)-3,4-epoxy-4-phenylbutan-2-one with high enantiomeric excess. The epoxyketone is then reduced in the presence of palladium on carbon (Pd/C) and hydrogen (H2) to produce the desired (3R,4R)-4-hydroxy-3-methyl-4-phenylbutan-2-one .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Butanone, 4-hydroxy-3-methyl-4-phenyl-, (3R,4R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-phenyl-3-methyl-2-butanone, while reduction of the carbonyl group can produce 4-hydroxy-3-methyl-4-phenylbutanol.
科学的研究の応用
2-Butanone, 4-hydroxy-3-methyl-4-phenyl-, (3R,4R)- has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and stereochemistry.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant aroma.
作用機序
The mechanism of action of 2-Butanone, 4-hydroxy-3-methyl-4-phenyl-, (3R,4R)- involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play crucial roles in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, influencing its biological and chemical activity.
類似化合物との比較
Similar Compounds
4-Hydroxy-3-methyl-2-butanone: Similar in structure but lacks the phenyl group.
4-Phenyl-2-butanone: Similar but lacks the hydroxyl and methyl groups.
3-Hydroxy-4-phenylbutan-2-one: Similar but differs in the position of the hydroxyl group.
Uniqueness
2-Butanone, 4-hydroxy-3-methyl-4-phenyl-, (3R,4R)- is unique due to its specific chiral configuration and the presence of both hydroxyl and phenyl groups. This combination of features makes it valuable in asymmetric synthesis and chiral studies.
特性
CAS番号 |
283151-88-2 |
|---|---|
分子式 |
C11H14O2 |
分子量 |
178.23 g/mol |
IUPAC名 |
(3R,4R)-4-hydroxy-3-methyl-4-phenylbutan-2-one |
InChI |
InChI=1S/C11H14O2/c1-8(9(2)12)11(13)10-6-4-3-5-7-10/h3-8,11,13H,1-2H3/t8-,11+/m0/s1 |
InChIキー |
PSMPCPHOQAAKLW-GZMMTYOYSA-N |
異性体SMILES |
C[C@H]([C@H](C1=CC=CC=C1)O)C(=O)C |
正規SMILES |
CC(C(C1=CC=CC=C1)O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2S)-2-hydroxybut-3-ynoxy]benzoic acid](/img/structure/B14258118.png)
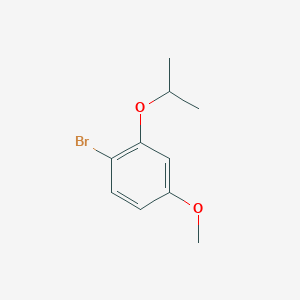
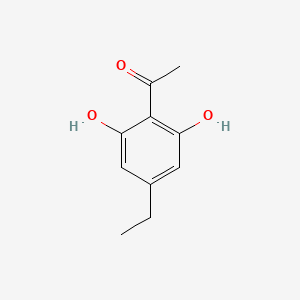

![2-{3-[(Benzyloxy)imino]-2,4-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B14258132.png)
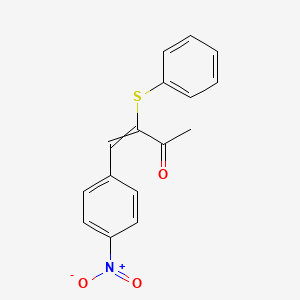
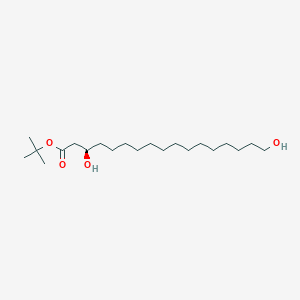
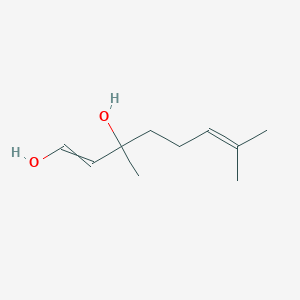
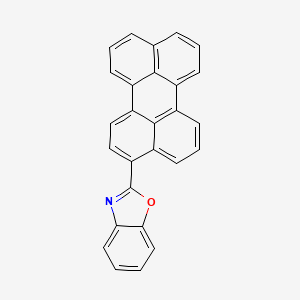
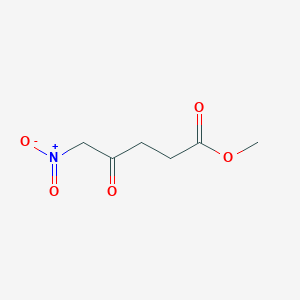
![6-(Methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-1H-indole](/img/structure/B14258182.png)
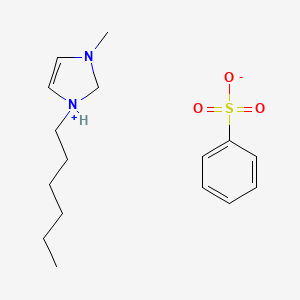
![4-Methylidene-2-{4-[(4-methylphenyl)sulfanyl]phenyl}-2-phenyl-1,3-dioxolane](/img/structure/B14258188.png)
